molecular formula C12H11NO3 B8534790 Methyl 3-p-tolyl-isoxazole-4-carboxylate

Methyl 3-p-tolyl-isoxazole-4-carboxylate

Cat. No. B8534790
M. Wt: 217.22 g/mol
InChI Key: QIMNRMSHTCASAA-UHFFFAOYSA-N
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Patent
US07517996B2

Procedure details

Methyl 3-p-tolyl-isoxazole-4-carboxylate (3.1 g, 14.3 mmol) was dissolved in THF (50 ml), 2N aqueous lithium hydroxide solution (50 ml) was added, and the mixture was stirred for 4 hours. Then, 1N hydrochloric acid (150 ml) was added at 0° C., and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (2.89 g, 14.3 mmol, 100%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:16])[CH:6]=[CH:5][C:4]([C:7]2[C:11]([C:12]([O:14]C)=[O:13])=[CH:10][O:9][N:8]=2)=[CH:3][CH:2]=1.[OH-].[Li+].Cl>C1COCC1>[C:1]1([CH3:16])[CH:2]=[CH:3][C:4]([C:7]2[C:11]([C:12]([OH:14])=[O:13])=[CH:10][O:9][N:8]=2)=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=NOC=C1C(=O)OC)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NOC=C1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.3 mmol
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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